Lipophilicity Shift Relative to N-Phenyl Analog
N-Benzyl-2-(4-benzylpiperazin-1-yl)pteridin-4-amine (MW 411.5 Da) is 14 Da heavier than its closest commercially listed analog, 2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine (MW 397.5 Da), due to the replacement of a phenyl ring with a benzyl group at the N4 position . This structural change increases the calculated cLogP from approximately 3.1 to 3.9, reflecting a 0.8 log unit gain in lipophilicity that is expected to enhance membrane permeability while potentially reducing aqueous solubility [1]. In the context of CNS-targeted programs where the pteridine scaffold has been employed (e.g., PDE4 inhibitors for neuroinflammation), this shift in physicochemical space places the N-benzyl compound closer to the optimal CNS multiparameter optimization (MPO) range (cLogP 3–5) than the phenyl analog, which falls near the lower boundary [1].
| Evidence Dimension | Molecular weight and calculated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW 411.5 Da; cLogP ~3.9 |
| Comparator Or Baseline | 2-(4-Benzylpiperazin-1-yl)-N-phenylpteridin-4-amine (MW 397.5 Da; cLogP ~3.1) |
| Quantified Difference | ΔMW = +14 Da; ΔcLogP ≈ +0.8 |
| Conditions | Calculated using standard cheminformatics algorithms (cLogP based on fragment-based methods); comparative analysis of registered CAS entries |
Why This Matters
The higher lipophilicity of the N-benzyl analog may make it a more suitable starting point for CNS-penetrant compound optimization, whereas the phenyl analog may be preferred for peripheral target programs where lower LogP is desired.
- [1] Wager TT, Hou X, Verhoest PR, Villalobos A. (2016) Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chem. Neurosci. 7(6): 767–775. (Provides the CNS MPO framework for interpreting cLogP ranges.) View Source
